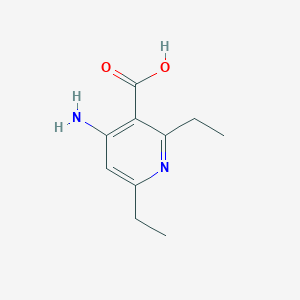

4-Amino-2,6-diethylpyridine-3-carboxylic acid

Overview

Description

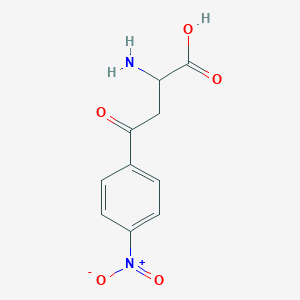

4-Amino-2,6-diethylpyridine-3-carboxylic acid, also known as DEPC, is a pyridine derivative that has been widely used in scientific research. DEPC is a building block for the synthesis of various compounds and is used in the preparation of drugs and other biologically active molecules.

Mechanism Of Action

The mechanism of action of 4-Amino-2,6-diethylpyridine-3-carboxylic acid is not well understood. However, it has been reported that 4-Amino-2,6-diethylpyridine-3-carboxylic acid can inhibit the activity of various enzymes, such as proteases, phosphatases, and nucleases. 4-Amino-2,6-diethylpyridine-3-carboxylic acid can also react with amino and imino groups of nucleic acids and proteins, leading to their modification. The modification of nucleic acids and proteins by 4-Amino-2,6-diethylpyridine-3-carboxylic acid can affect their structure and function.

Biochemical And Physiological Effects

4-Amino-2,6-diethylpyridine-3-carboxylic acid has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as alkaline phosphatase and ribonuclease. 4-Amino-2,6-diethylpyridine-3-carboxylic acid can also modify the structure and function of nucleic acids and proteins. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid has been reported to have antihypertensive and antiviral activities.

Advantages And Limitations For Lab Experiments

4-Amino-2,6-diethylpyridine-3-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be used as a building block for the synthesis of various biologically active molecules. However, 4-Amino-2,6-diethylpyridine-3-carboxylic acid has some limitations. It can react with water, which can lead to the formation of undesired byproducts. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be toxic, and its use should be handled with care.

Future Directions

4-Amino-2,6-diethylpyridine-3-carboxylic acid has several potential future directions. It can be used in the synthesis of new drugs and biologically active molecules. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be used in the development of new fluorescent probes for molecular imaging and diagnostic applications. Furthermore, 4-Amino-2,6-diethylpyridine-3-carboxylic acid can be used in the synthesis of new materials for catalysis. Overall, 4-Amino-2,6-diethylpyridine-3-carboxylic acid has significant potential for future research and development in various fields.

Conclusion:

In conclusion, 4-Amino-2,6-diethylpyridine-3-carboxylic acid is a pyridine derivative that has been widely used in scientific research. It is synthesized by reacting 3-acetyl-4-methylpyridine with diethylamine and ammonium acetate. 4-Amino-2,6-diethylpyridine-3-carboxylic acid has been extensively used as a building block for the synthesis of various biologically active molecules and has several biochemical and physiological effects. 4-Amino-2,6-diethylpyridine-3-carboxylic acid has several advantages for lab experiments, but it also has some limitations. 4-Amino-2,6-diethylpyridine-3-carboxylic acid has significant potential for future research and development in various fields.

Scientific Research Applications

4-Amino-2,6-diethylpyridine-3-carboxylic acid has been extensively used as a building block for the synthesis of various biologically active molecules. It is used in the preparation of drugs, such as antihypertensive agents, antiviral agents, and antitumor agents. 4-Amino-2,6-diethylpyridine-3-carboxylic acid is also used in the synthesis of fluorescent probes, which are widely used in molecular imaging and diagnostic applications. Additionally, 4-Amino-2,6-diethylpyridine-3-carboxylic acid is used in the preparation of ligands for metal ions and in the synthesis of materials for catalysis.

properties

CAS RN |

144291-53-2 |

|---|---|

Product Name |

4-Amino-2,6-diethylpyridine-3-carboxylic acid |

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-amino-2,6-diethylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c1-3-6-5-7(11)9(10(13)14)8(4-2)12-6/h5H,3-4H2,1-2H3,(H2,11,12)(H,13,14) |

InChI Key |

IDOFIAUAFAKVGM-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C(=N1)CC)C(=O)O)N |

Canonical SMILES |

CCC1=CC(=C(C(=N1)CC)C(=O)O)N |

synonyms |

3-Pyridinecarboxylicacid,4-amino-2,6-diethyl-(9CI) |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.